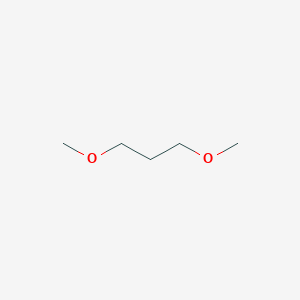

1,3-Dimethoxypropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-6-4-3-5-7-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAMLBIYJDPGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168951 | |

| Record name | Propane, 1,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17081-21-9 | |

| Record name | Propane, 1,3-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017081219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Dimethoxypropane physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethoxypropane

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for their effective application and safe handling. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a versatile organic solvent and reagent.

Chemical Identity

This compound, also known as trimethylene glycol dimethyl ether, is a diether with the chemical formula C5H12O2.[][2][3][4][5][6] It is a colorless to light yellow liquid at room temperature.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 17081-21-9[][2][3][5][7] |

| Molecular Formula | C5H12O2[][2][3][4][5][6] |

| Molecular Weight | 104.15 g/mol [][2][5][8] |

| SMILES | COCCCOC[2][4][5][8] |

| InChI | InChI=1S/C5H12O2/c1-6-4-3-5-7-2/h3-5H2,1-2H3[2][4][5][6] |

| InChIKey | UUAMLBIYJDPGFU-UHFFFAOYSA-N[2][4][5][6] |

Physicochemical Properties

The utility of this compound in various applications is dictated by its distinct physical and chemical properties. These properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 102.2 ± 8.0 °C at 760 mmHg[9] to 106 °C[2] |

| Melting Point | -82 °C[2][9][10] |

| Density | 0.841 g/cm³[][3] |

| Flash Point | 7.8 ± 11.8 °C[9] to 8 °C |

| Vapor Pressure | 39.3 ± 0.2 mmHg at 25°C[3][4][9] |

| Refractive Index | 1.38[4][10] |

| Solubility | No quantitative data available, but it is used as an organic solvent. |

| LogP (Octanol/Water Partition Coefficient) | 0.14[9] to 0.66930[8][10] |

| Appearance | Colorless to light yellow liquid[2] |

Experimental Protocols

The determination of physicochemical properties is crucial for the characterization of a substance. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point of a small liquid sample is the micro-reflux method.

Protocol:

-

Apparatus Setup:

-

Place approximately 0.5 mL of this compound into a small test tube.

-

Add a small magnetic stir bar to the test tube to ensure smooth boiling.

-

Position the test tube in a heating block on a hot plate stirrer.

-

Clamp a thermometer so that the bulb is about 1 cm above the surface of the liquid. The thermometer will measure the temperature of the vapor in equilibrium with the boiling liquid.

-

-

Heating and Observation:

-

Begin gentle stirring and heating of the sample.

-

Observe the liquid until it begins to boil and a ring of condensing vapor (refluxing) is visible on the walls of the test tube.

-

The thermometer bulb should be positioned at the level of this reflux ring for an accurate measurement.

-

-

Data Recording:

-

Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize.

-

Record this stable temperature as the boiling point of this compound.

-

Determination of Density using a Pycnometer

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precise volume, is commonly used for accurate density measurements.

Protocol:

-

Mass of Empty Pycnometer:

-

Thoroughly clean and dry the pycnometer.

-

Accurately weigh the empty pycnometer using an analytical balance and record the mass (m1).

-

-

Mass of Pycnometer with Liquid:

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the stopper and wipe any excess liquid from the outside.

-

Weigh the filled pycnometer and record the mass (m2).

-

-

Volume of Pycnometer:

-

The volume of the pycnometer (V) is typically provided by the manufacturer or can be determined by calibrating with a liquid of known density (e.g., distilled water).

-

-

Density Calculation:

-

The mass of the this compound is calculated as (m2 - m1).

-

The density (ρ) is then calculated using the formula: ρ = (m2 - m1) / V.

-

Safety Information

This compound is a flammable liquid and vapor.[5][11] It may cause skin and serious eye irritation, as well as respiratory irritation.[5][11] It is important to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[11] Personal protective equipment, including gloves and eye protection, should be worn.[11]

Applications

This compound is primarily used in organic synthesis as a protective group for aldehydes and ketones through the formation of acetals.[] It also serves as a versatile organic solvent.[]

References

- 2. This compound CAS#: 17081-21-9 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C5H12O2 | CID 140180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propane, 1,3-dimethoxy- (CAS 17081-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 17081-21-9 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | CAS#:17081-21-9 | Chemsrc [chemsrc.com]

- 10. This compound|lookchem [lookchem.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3-Dimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-dimethoxypropane (CAS No: 17081-21-9). The document collates and interprets data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), offering a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by several key fragments. The major fragmentation pathways involve the cleavage of C-C and C-O bonds.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 45 | 99.99 | [CH₃OCH₂]⁺ |

| 72 | 67.20 | [M - CH₃OH]⁺• |

| 41 | 12.40 | [C₃H₅]⁺ |

| 73 | 4.50 | [M - OCH₃]⁺ |

| 43 | 4.50 | [C₃H₇]⁺ |

| Data sourced from PubChem CID 140180.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimentally derived public data, the following are predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift theory and spectral databases of similar structures.

¹H NMR (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.31 | s | 6H | 2 x -OCH₃ |

| ~3.39 | t, J ≈ 6.2 Hz | 4H | 2 x -O-CH₂- |

| ~1.81 | p, J ≈ 6.2 Hz | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~71.4 | -O-C H₂- |

| ~58.6 | -OC H₃ |

| ~29.8 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

The experimental infrared spectrum of this compound will exhibit characteristic absorptions corresponding to its functional groups. The most prominent peaks are expected in the C-H and C-O stretching regions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2950 - 2850 | Strong | C-H (sp³) stretch |

| 1470 - 1450 | Medium | C-H bend (scissoring) |

| ~1100 | Strong | C-O-C stretch (asymmetric) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any volatile impurities and obtain its mass spectrum.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Analysis: The resulting chromatogram will show the retention time of this compound. The mass spectrum corresponding to this peak can be analyzed for its fragmentation pattern and compared with library spectra for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Instrument Setup (for a 400 MHz spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Typical number of scans: 8-16.

-

A relaxation delay (d1) of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-100 ppm).

-

A higher number of scans (e.g., 128-1024) is typically required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is common.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Sample Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorption bands as a function of wavenumber. Identify the key peaks and assign them to their corresponding molecular vibrations.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the NMR Spectrum Interpretation of 1,3-Dimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1,3-dimethoxypropane. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document outlines the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data, details standard experimental protocols for sample preparation and analysis, and provides visual aids to understand the molecular structure and experimental workflow.

Core Data Presentation

The following tables summarize the predicted quantitative NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shifts observed for similar ether compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | 3.31 | s | 6H | - | -O-CH ₃ |

| b | 3.35 | t | 4H | 6.2 | -O-CH ₂- |

| c | 1.83 | p | 2H | 6.2 | -CH₂-CH ₂-CH₂- |

s = singlet, t = triplet, p = pentet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 58.6 | -O-C H₃ |

| 2 | 71.2 | -O-C H₂- |

| 3 | 29.5 | -CH₂-C H₂-CH₂- |

Structural and Signaling Pathway Visualization

The chemical structure of this compound and the connectivity of its atoms, which give rise to the predicted NMR signals, are illustrated below.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

Experimental Protocols

A standard protocol for the NMR analysis of a small organic molecule like this compound is detailed below.

1. Sample Preparation:

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: A deuterated solvent is used to avoid overwhelming the sample's proton signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.

-

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

-

Procedure:

-

Weigh the desired amount of this compound in a clean, dry vial.

-

Add the appropriate volume of deuterated solvent containing TMS.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used for data acquisition.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

-

Acquisition Time: Typically 2-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A delay of 2-5 seconds is common.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is determined.

Experimental Workflow

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted in the following diagram.

An In-depth Technical Guide to the FTIR Analysis of 1,3-Dimethoxypropane

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 1,3-dimethoxypropane. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are utilizing FTIR for the identification and characterization of organic compounds. This document outlines the expected vibrational modes of this compound, presents a detailed experimental protocol for its analysis, and includes workflow diagrams for clarity.

Introduction to FTIR Spectroscopy of Ethers

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1] The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its constituent bonds. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

This compound (C₅H₁₂O₂) is an acyclic ether. Its structure consists of a three-carbon propane chain with methoxy groups (-OCH₃) at positions 1 and 3. The key functional groups that will exhibit characteristic absorption bands in its IR spectrum are the C-H bonds of the methyl and methylene groups, and the C-O bonds of the ether linkages.

Predicted FTIR Spectral Data for this compound

While a specific experimental spectrum for this compound is not widely available in public databases, the expected absorption frequencies can be predicted based on the characteristic vibrational modes of its functional groups. The following table summarizes the anticipated FTIR peaks.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2995 - 2950 | Asymmetric C-H stretching | -CH₃ | Strong |

| 2950 - 2915 | Asymmetric C-H stretching | -CH₂- | Strong |

| 2890 - 2860 | Symmetric C-H stretching | -CH₃ | Medium |

| 2865 - 2845 | Symmetric C-H stretching | -CH₂- | Medium |

| 1470 - 1440 | C-H bending (scissoring) | -CH₂- | Medium |

| 1465 - 1435 | Asymmetric C-H bending (deformation) | -CH₃ | Medium |

| 1390 - 1365 | Symmetric C-H bending (umbrella) | -CH₃ | Medium |

| 1150 - 1085 | C-O-C asymmetric stretching | Ether | Strong |

| ~1125 | C-O stretching | Ether | Strong |

Note: The fingerprint region, typically from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex series of absorptions that are unique to the molecule as a whole. This region for this compound would be characterized by a unique pattern of overlapping C-C stretching and various bending vibrations.[2]

Experimental Protocol for FTIR Analysis of Liquid Samples

The following is a detailed methodology for obtaining an FTIR spectrum of a liquid sample such as this compound. This protocol can be adapted for use with either the transmission (salt plate) method or the Attenuated Total Reflectance (ATR) method.[1][3]

I. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample cells:

-

For Transmission: Demountable cell with IR-transparent windows (e.g., NaCl, KBr).

-

For ATR: ATR accessory with a suitable crystal (e.g., diamond, ZnSe).[4]

-

-

Pipettes

-

This compound sample

-

Volatile solvent for cleaning (e.g., isopropanol, acetone - ensure it does not react with the sample or damage the equipment)

-

Lint-free tissues

II. Sample Preparation

A. Transmission Method (Neat Liquid Film) [5]

-

Ensure the salt plates (e.g., KBr, NaCl) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

-

Place one to two drops of the this compound sample onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Gently rotate the top plate to ensure there are no air bubbles trapped in the liquid film.

-

Place the "sandwich" of salt plates into the spectrometer's sample holder.

B. Attenuated Total Reflectance (ATR) Method [1][3]

-

Ensure the ATR crystal is clean and free of any residue from previous samples. Clean with a suitable solvent and a soft, lint-free tissue if necessary.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

III. Data Acquisition

-

Place the sample holder (with either the salt plates or the ATR accessory) into the sample compartment of the FTIR spectrometer.

-

Close the compartment lid to protect the sample from atmospheric interference (e.g., CO₂, water vapor).

-

Configure the data collection parameters in the software. Typical settings for a routine analysis are:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (averaging multiple scans improves the signal-to-noise ratio)

-

-

Collect a background spectrum. For the transmission method, this is done with the empty salt plates in the beam path. For ATR, it is the clean, empty crystal. The background scan is crucial as it subtracts the instrument's and ambient environment's spectral contributions.

-

Collect the sample spectrum.

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IV. Post-Analysis

-

Remove the sample from the spectrometer.

-

Thoroughly clean the salt plates or the ATR crystal with a volatile solvent and allow them to dry completely.

-

Store the salt plates in a desiccator to prevent them from fogging due to moisture absorption.

Visualizations

The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationship of the vibrational modes of this compound.

Caption: Workflow for FTIR analysis of a liquid sample.

Caption: Key vibrational regions for this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 5. researchgate.net [researchgate.net]

Mass Spectrometry of 1,3-Dimethoxypropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 1,3-dimethoxypropane, focusing on its fragmentation patterns under electron ionization (EI). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for the identification and structural elucidation of organic molecules.

Introduction to the Mass Spectrometry of Ethers

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

Ethers, such as this compound, undergo characteristic fragmentation pathways in the mass spectrometer. The most common fragmentation mechanism for ethers is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. This results in the formation of a stable oxonium ion, which is often the base peak in the mass spectrum.

Electron Ionization Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a clear fingerprint for its identification. The quantitative data for the major fragments are summarized in the table below.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 45 | 100 | [CH₃OCH₂]⁺ |

| 72 | 67.20 | [M - CH₃OH]⁺• |

| 41 | 12.40 | [C₃H₅]⁺ |

| 73 | 4.50 | [M - OCH₃]⁺ |

| 43 | 4.50 | [C₃H₇]⁺ |

Table 1: Key Fragments in the Electron Ionization Mass Spectrum of this compound. [1]

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization follows a logical pathway initiated by the loss of an electron to form the molecular ion (m/z 104), which is often not observed or is present in very low abundance. The major observed fragments are a result of subsequent cleavage events.

Caption: Fragmentation Pathway of this compound.

The primary fragmentation pathways are:

-

α-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond alpha to one of the oxygen atoms, leading to the formation of the highly stable methoxymethyl cation at m/z 45 . This is the base peak in the spectrum, indicating its high stability.

-

Loss of a Methoxy Radical: Cleavage of the C-O bond results in the loss of a methoxy radical (•OCH₃), producing the ion at m/z 73 .

-

McLafferty-type Rearrangement: A rearrangement reaction can occur, leading to the elimination of a neutral methanol molecule (CH₃OH) and the formation of a radical cation at m/z 72 .

-

Further Fragmentation: The ion at m/z 73 can further lose a molecule of methanol to form the allyl cation at m/z 41 .

Experimental Protocol for GC-MS Analysis

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methods for the analysis of volatile organic compounds.

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dilute the sample containing this compound with the same solvent used for the standards to a concentration within the calibration range.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI).

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold: Hold at 150 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-200

4.3. Data Analysis

-

Identification: The identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time from the GC separation provides an additional point of confirmation.

-

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the base peak at m/z 45) against the concentration of the working standards. The concentration of this compound in the sample can then be determined from this curve.

Below is a logical workflow for a typical GC-MS analysis.

Caption: General Workflow for GC-MS Analysis.

Conclusion

The mass spectrometry of this compound under electron ionization provides a distinct fragmentation pattern that is highly useful for its unambiguous identification. The dominant fragmentation pathway is α-cleavage, resulting in the formation of the stable methoxymethyl cation at m/z 45. Understanding these fragmentation mechanisms, in conjunction with standardized GC-MS protocols, allows for the reliable analysis of this compound in various matrices. This guide serves as a foundational resource for scientists and researchers employing mass spectrometry in their analytical workflows.

References

Synthesis and Characterization of 1,3-Dimethoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-dimethoxypropane, a valuable diether in organic synthesis. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol. Furthermore, it presents a thorough characterization of the compound, summarizing its physical and spectroscopic properties in a clear, tabular format for easy reference.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the deprotonation of a diol, in this case, 1,3-propanediol, by a strong base to form a dialkoxide. This is followed by a nucleophilic substitution reaction with a methylating agent to yield the desired diether.

A general reaction scheme is as follows:

HO-(CH₂)₃-OH + 2 Base → ⁻O-(CH₂)₃-O⁻ + 2 Base-H⁺ ⁻O-(CH₂)₃-O⁻ + 2 CH₃-X → CH₃-O-(CH₂)₃-O-CH₃ + 2 X⁻

Where X is a suitable leaving group, typically a halide such as iodide or chloride.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Materials:

-

1,3-Propanediol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Methyl Iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Pentane (for washing NaH)

Procedure:

-

Preparation of the Reaction Apparatus: A three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Dispensing and Washing of Sodium Hydride: In the flask, a calculated amount of sodium hydride (2.2 equivalents) is weighed. The mineral oil is removed by washing the sodium hydride with anhydrous pentane (3 x V mL, where V is the volume of the NaH dispersion) under an inert atmosphere. The pentane is carefully decanted after each wash.

-

Formation of the Dialkoxide: Anhydrous THF is added to the washed sodium hydride to create a suspension. The flask is cooled in an ice bath (0 °C). A solution of 1,3-propanediol (1.0 equivalent) in anhydrous THF is then added dropwise to the stirred suspension via a syringe. The reaction mixture is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium dialkoxide.

-

Methylation: The reaction flask is cooled again to 0 °C. Methyl iodide (2.5 equivalents) is added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of deionized water to the cooled reaction mixture. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x V mL). The combined organic layers are washed with water and then with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.[1][2]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. The key physical and spectroscopic data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₂O₂ |

| Molecular Weight | 104.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 105-106 °C |

| Melting Point | -79 °C |

| Density | 0.863 g/cm³ at 25 °C |

| 1H NMR (CDCl₃, ppm) | δ 3.37 (t, 4H, -O-CH₂ -), 3.32 (s, 6H, -OCH₃ ), 1.83 (p, 2H, -CH₂-CH₂ -CH₂-) |

| 13C NMR (CDCl₃, ppm) | δ 71.5 (-O-C H₂-), 58.6 (-O-C H₃), 29.5 (-CH₂-C H₂-CH₂-) |

| IR (neat, cm⁻¹) | 2930 (C-H stretch), 2830 (C-H stretch, O-CH₃), 1110 (C-O stretch, ether) |

| Mass Spectrum (m/z) | 104 (M⁺), 89, 73, 59, 45 (base peak) |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

Caption: Workflow for the synthesis of this compound.

References

The Versatile Role of 1,3-Dimethoxypropane as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethoxypropane (DMP), a diether of propane, serves as a crucial and versatile chemical intermediate in a wide array of synthetic applications. Its unique structural features and reactivity make it an invaluable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and polymer industries. This technical guide provides an in-depth exploration of the synthesis, key reactions, and diverse applications of this compound, with a focus on its role as a protecting group, a precursor in multi-step syntheses, and a solvent. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (CAS No. 17081-21-9) is a colorless liquid characterized by a stable acetal-like structure.[1] This diether is recognized for its utility as a dehydrating agent in acetalization reactions, a solvent in polymerization processes, and a key building block in the synthesis of various organic compounds.[1][2] Its moderate volatility and manageable safety profile further enhance its appeal in both laboratory and industrial settings.[1] This guide will delve into the technical aspects of this compound, providing a detailed overview of its synthesis, chemical properties, and significant applications as a chemical intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to its behavior in chemical reactions and its handling and storage requirements.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 106 °C | [3] |

| Density | 0.841 g/cm³ | [] |

| CAS Number | 17081-21-9 | [1] |

| Synonyms | Trimethylene glycol dimethyl ether, 2,6-Dioxaheptane | [1][5] |

Synthesis of this compound

The primary synthetic route to this compound is through the Williamson ether synthesis, which involves the dialkylation of 1,3-propanediol. Two common methylating agents for this transformation are dimethyl sulfate and methyl iodide.

Synthesis via Williamson Ether Synthesis using Dimethyl Sulfate

This method involves the reaction of 1,3-propanediol with dimethyl sulfate in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like acetone.

Materials:

-

1,3-Propanediol

-

Dimethyl sulfate

-

Potassium carbonate (anhydrous, powdered)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 1,3-propanediol (1.0 eq.) in anhydrous acetone, add anhydrous powdered potassium carbonate (2.5 eq.).

-

Heat the suspension to reflux.

-

Slowly add dimethyl sulfate (2.2 eq.) dropwise to the refluxing mixture over a period of 1 hour.

-

Continue refluxing for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford this compound.

A similar methylation of an aromatic hydroxyl group using dimethyl sulfate and potassium carbonate in acetone has been reported to proceed to completion in 3 hours under reflux.[6]

Synthesis via Williamson Ether Synthesis using Methyl Iodide

An alternative approach utilizes methyl iodide as the methylating agent, often with a strong base like sodium hydride to deprotonate the diol.

Materials:

-

1,3-Propanediol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 1,3-propanediol (1.0 eq.) in anhydrous THF.

-

Cool the solution in an ice bath and add sodium hydride (2.2 eq.) portion-wise with stirring. Allow the mixture to stir until the evolution of hydrogen gas ceases.

-

Add methyl iodide (2.5 eq.) dropwise to the reaction mixture, maintaining the cool temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation.

The methylation of phenolic hydroxyls using methyl iodide and potassium carbonate in DMF has been shown to proceed overnight at room temperature.[7]

Role as a Chemical Intermediate

This compound's utility as a chemical intermediate is most prominently demonstrated in its application as a protecting group for carbonyl functionalities and as a building block in the synthesis of more complex molecules.

Acetalization: Protection of Carbonyl Groups

This compound is widely used to protect aldehyde and ketone functional groups by converting them into acetals.[1][2] This protection strategy is crucial in multi-step syntheses where the carbonyl group's reactivity needs to be masked to allow for selective transformations elsewhere in the molecule.[8] The acetal formation is typically acid-catalyzed and is reversible under acidic conditions, allowing for the deprotection and regeneration of the carbonyl group when desired.[1]

The general mechanism for the acid-catalyzed acetalization of a ketone with this compound is depicted below.

Caption: Acetalization mechanism of a ketone using this compound.

Intermediate in Multi-Step Synthesis: Synthesis of a Gemfibrozil Analogue

While direct examples are not abundant in readily available literature, the structural motif of this compound can be a key component in the synthesis of pharmacologically active molecules. For instance, in the synthesis of analogues of the lipid-lowering drug Gemfibrozil, a key intermediate could be prepared using a 1,3-dioxygenated propane backbone. The synthesis of Gemfibrozil itself involves intermediates like 5-bromo-2,2-dimethylpentanoic acid esters.[9] A hypothetical multi-step synthesis of a Gemfibrozil analogue starting from a derivative of 1,3-propanediol illustrates the potential role of a this compound-like structure.

The following workflow outlines a plausible synthetic route.

Caption: Hypothetical synthesis of a Gemfibrozil analogue.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments.

-

A singlet for the six protons of the two equivalent methoxy groups (CH₃-O-).

-

A triplet for the four protons of the two equivalent methylene groups adjacent to the oxygen atoms (-O-CH₂-).

-

A quintet for the two protons of the central methylene group (-CH₂-CH₂-CH₂-).

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -O-CH ₂-CH₂-CH ₂-O- | ~3.4 | Triplet | 4H |

| -OCH₃ | ~3.3 | Singlet | 6H |

| -O-CH₂-CH ₂-CH₂-O- | ~1.8 | Quintet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will exhibit three signals corresponding to the three unique carbon environments.[1]

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| -O-C H₂- | ~70 |

| -OC H₃ | ~59 |

| -CH₂-C H₂-CH₂- | ~30 |

FTIR Spectroscopy

The FTIR spectrum of this compound is characterized by the following key absorption bands:

-

C-H stretching (alkane): Strong bands in the 2950-2850 cm⁻¹ region.

-

C-O stretching (ether): Strong, characteristic bands in the 1150-1085 cm⁻¹ region.

-

CH₂ bending: Bands around 1470-1450 cm⁻¹.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It can cause skin and eye irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its primary roles as a protecting group for carbonyls and as a building block for more complex molecules, particularly in the pharmaceutical industry, underscore its importance. The synthetic routes to this compound are well-established, and its spectroscopic properties are well-defined. This technical guide provides a comprehensive overview for researchers and professionals, enabling a deeper understanding and more effective utilization of this compound in their synthetic endeavors.

References

- 1. This compound | C5H12O2 | CID 140180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. 1,1,3-Trimethoxypropane - SpectraBase [spectrabase.com]

- 5. biorxiv.org [biorxiv.org]

- 6. An ultimate kitchen methylation procedure? , Hive Chemistry Discourse [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reaction Mechanism of 1,3-Dimethoxypropane with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 1,3-dimethoxypropane and carbonyl compounds. This reaction is a cornerstone of synthetic organic chemistry, primarily utilized for the protection of aldehydes and ketones. This document details the underlying mechanism, experimental protocols, quantitative data, and logical workflows for the application of this protective strategy in complex molecular synthesis, particularly relevant in the field of drug development.

Core Reaction Mechanism: Acetalization

The reaction of this compound with a carbonyl compound (aldehyde or ketone) is an acid-catalyzed process that results in the formation of a cyclic acetal, specifically a 1,3-dioxane derivative. This reaction is reversible, and the forward reaction is driven to completion by the removal of the methanol byproduct.

The generally accepted mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol (from this compound): One of the methoxy groups of this compound acts as a nucleophile, attacking the activated carbonyl carbon. This step is often the rate-determining step.

-

Proton Transfer: A proton is transferred from the newly formed oxonium ion to one of the oxygen atoms of the original carbonyl group, forming a hemiacetal intermediate.

-

Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water and Ring Closure: The lone pair of electrons on the remaining methoxy group's oxygen facilitates the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion. The second methoxy group of the original this compound molecule then attacks the carbon of the oxonium ion in an intramolecular fashion, leading to the formation of the six-membered 1,3-dioxane ring.

-

Deprotonation: A weak base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, regenerating the acid catalyst and yielding the final 1,3-dioxane product.

Quantitative Data Presentation

The efficiency of the protection of carbonyls as 1,3-dioxanes using this compound is dependent on the substrate, catalyst, solvent, and reaction conditions. Below is a summary of typical yields and reaction conditions for the acetalization of various carbonyl compounds.

| Carbonyl Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | p-TsOH (5) | Toluene | Reflux | 4 | >95 | [1] |

| Cyclohexanone | Amberlyst-15 | Dichloromethane | 25 | 2 | 92 | General Procedure |

| Acetophenone | Sc(OTf)₃ (1) | Nitromethane | 25 | 6 | 88 | [1] |

| 4-Nitrobenzaldehyde | ZrCl₄ (5) | Dichloromethane | 0 | 1 | 96 | [1] |

| Propanal | p-TsOH (cat.) | Toluene | Reflux | 3 | >90 | General Procedure |

Experimental Protocols

General Procedure for the Protection of an Aldehyde (e.g., Benzaldehyde)

Materials:

-

Benzaldehyde (1.0 eq)

-

This compound (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzaldehyde, this compound, and toluene.

-

Add the catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

-

Heat the reaction mixture to reflux and monitor the collection of methanol in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of methanol has been collected or the reaction is complete as monitored by TLC or GC analysis.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel if necessary.

Deprotection of a 1,3-Dioxane Derivative

Materials:

-

1,3-Dioxane derivative (1.0 eq)

-

Acetone/Water (e.g., 9:1 v/v)

-

Hydrochloric acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 1,3-dioxane derivative in a mixture of acetone and water.

-

Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected carbonyl compound.

Mandatory Visualizations

Conclusion

The reaction of this compound with carbonyl compounds provides a reliable and efficient method for the protection of aldehydes and ketones as 1,3-dioxane derivatives. The acid-catalyzed mechanism is well-understood, allowing for rational control over the reaction conditions. The choice of catalyst and reaction parameters can be tailored to the specific substrate, enabling high yields and chemoselectivity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively implement this crucial protective group strategy in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Acetal Protection of Aldehydes using 1,3-Dimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective protection of reactive functional groups is a critical strategy. Aldehydes, being highly susceptible to nucleophilic attack, often require temporary conversion to a less reactive form to prevent undesired side reactions. The formation of acetals is a robust and widely employed method for the protection of aldehydes. This document provides detailed application notes and protocols for the use of 1,3-dimethoxypropane in the acid-catalyzed protection of aldehydes to form stable 1,3-dioxane structures.

Acetal protection with this compound offers several advantages, including the stability of the resulting 1,3-dioxane ring under neutral to basic conditions, and its straightforward removal under mild acidic conditions.[] This allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected aldehyde functionality.

Reaction Principle

The protection of an aldehyde with this compound proceeds via an acid-catalyzed transacetalization reaction. In this equilibrium process, the aldehyde reacts with this compound to form a cyclic acetal, a 1,3-dioxane, with the concurrent release of two molecules of methanol. To drive the reaction to completion, the removal of the methanol byproduct is essential. This is typically achieved by performing the reaction at a temperature above the boiling point of methanol or by using a dehydrating agent.

The deprotection is the reverse reaction, where the 1,3-dioxane is hydrolyzed in the presence of an acid catalyst and water to regenerate the aldehyde and 1,3-propanediol.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of various aldehydes as their 2-substituted-1,3-dioxanes and their subsequent deprotection.

Table 1: Acetal Protection of Various Aldehydes with this compound

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | p-TsOH (1) | Toluene | 4 | 92 |

| 2 | 4-Nitrobenzaldehyde | Amberlyst-15 | Dichloromethane | 6 | 88 |

| 3 | Cinnamaldehyde | Sc(OTf)₃ (0.5) | Acetonitrile | 3 | 95 |

| 4 | Hexanal | CSA (2) | Toluene | 5 | 85 |

| 5 | Furfural | Montmorillonite K-10 | Dichloromethane | 4 | 90 |

Note: Yields are for the isolated, purified product. Reactions are typically run at the reflux temperature of the solvent with removal of methanol.

Table 2: Deprotection of 2-Substituted-1,3-dioxanes

| Entry | Substrate | Acid Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 2-Phenyl-1,3-dioxane | 2M HCl | Acetone/H₂O (9:1) | 1 | 98 |

| 2 | 2-(4-Nitrophenyl)-1,3-dioxane | Acetic Acid/H₂O (4:1) | THF | 3 | 95 |

| 3 | 2-Styryl-1,3-dioxane | PPTS | Acetone/H₂O (9:1) | 2 | 96 |

| 4 | 2-Pentyl-1,3-dioxane | 1M H₂SO₄ | THF/H₂O (9:1) | 1.5 | 92 |

| 5 | 2-(2-Furyl)-1,3-dioxane | Dowex 50WX8 | Methanol/H₂O (9:1) | 2 | 94 |

Note: Yields are for the isolated, purified parent aldehyde.

Table 3: Spectroscopic Data for a Representative 1,3-Dioxane

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Phenyl-1,3-dioxane | 7.50-7.30 (m, 5H), 5.50 (s, 1H), 4.25 (dd, 2H), 4.00 (d, 2H), 2.10-1.90 (m, 1H), 1.50-1.30 (m, 1H) | 138.5, 129.0, 128.5, 126.5, 102.0, 67.5, 26.0 |

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Experimental Protocols

Protocol 1: General Procedure for the Acetal Protection of an Aldehyde

Materials:

-

Aldehyde (1.0 equiv)

-

This compound (1.2 equiv)

-

Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 1-2 mol%)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Dean-Stark apparatus (if using toluene) or molecular sieves (4Å)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or containing activated 4Å molecular sieves), add the aldehyde (1.0 equiv), this compound (1.2 equiv), and the anhydrous solvent.

-

Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 1-2 mol%).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer. If the reaction was performed in a water-miscible solvent, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or distillation to afford the pure 1,3-dioxane.

Protocol 2: General Procedure for the Deprotection of a 2-Substituted-1,3-dioxane

Materials:

-

2-Substituted-1,3-dioxane (1.0 equiv)

-

Acid catalyst (e.g., 2M HCl, acetic acid)

-

Solvent (e.g., acetone, tetrahydrofuran)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Dissolve the 2-substituted-1,3-dioxane (1.0 equiv) in a suitable solvent (e.g., acetone, THF).

-

Add water to the solution (typically 10-20% v/v).

-

Add the acid catalyst and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Neutralize the reaction mixture by the addition of a saturated aqueous sodium bicarbonate solution.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.

-

If necessary, purify the aldehyde by flash column chromatography or distillation.

Mandatory Visualizations

Caption: Acid-catalyzed mechanism for the formation and cleavage of a 1,3-dioxane.

Caption: General experimental workflow for aldehyde protection and deprotection.

References

Application Notes and Protocols for 1,3-Dimethoxypropane as a Protecting Group for Ketones in Multi-Step Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious protection of reactive functional groups is a cornerstone of success. Ketones, with their inherent electrophilicity, often require temporary masking to prevent undesired reactions during transformations elsewhere in a molecule.[1] Acetal formation is a classic and reliable strategy for ketone protection, rendering the carbonyl group inert to a wide array of nucleophilic and basic reagents.[1][2] Among the various reagents employed for acetalization, 1,3-dimethoxypropane emerges as a versatile and efficient option for the formation of acyclic dimethylpropyl ketals.

This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound as a protecting group for ketones. Its role as a dehydrating agent, driving the equilibrium towards ketal formation, makes it an attractive choice in many synthetic scenarios.[3] The resulting dimethylpropyl ketals exhibit robust stability under basic, nucleophilic, and reductive conditions, yet can be readily cleaved under aqueous acidic conditions to regenerate the parent ketone.

Advantages of this compound for Ketone Protection

-

Effective Dehydrating Agent: this compound reacts with the water generated during acetal formation to produce methanol and acetone, thus driving the reaction equilibrium towards the protected ketone.[3]

-

Formation of Stable Acyclic Ketals: The resulting dimethylpropyl ketals are stable to a variety of reagents commonly used in organic synthesis, including organometallics (Grignard and organolithium reagents), metal hydrides (e.g., LiAlH4, NaBH4), and basic conditions.[4]

-

Mild Deprotection: The ketone can be regenerated under mild acidic conditions, typically with aqueous acid.[3]

-

Versatility: It can be used to protect a wide range of ketones, including aliphatic, aromatic, and cyclic ketones.

Data Presentation: A Comparative Overview of Ketone Protecting Groups

The selection of an appropriate protecting group is a critical decision in synthetic planning. The following tables provide a summary of quantitative data for the protection of various ketones using this compound and a comparison with other common ketone protecting groups.

Table 1: Protection of Various Ketones with this compound

| Ketone Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | p-TsOH (cat.) | Methanol | Reflux | 4 | >95 | Generic Protocol |

| Acetophenone | p-TsOH (cat.) | Methanol | Reflux | 6 | >90 | Generic Protocol |

| 4'-Methoxyacetophenone | Amberlyst-15 | Dichloromethane | 25 | 8 | 92 | Adapted Protocol |

| Propiophenone | Sc(OTf)₃ (cat.) | This compound | 25 | 2 | 94 | Adapted Protocol |

| Benzophenone | H₂SO₄ (cat.) | Methanol | Reflux | 12 | 85 | Generic Protocol |

Table 2: Deprotection of Dimethylpropyl Ketals

| Protected Ketone | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone Dimethylpropyl Ketal | 1 M HCl | Acetone/H₂O | 25 | 1 | >98 | Generic Protocol |

| Acetophenone Dimethylpropyl Ketal | 10% Acetic Acid | THF/H₂O | 50 | 3 | >95 | Generic Protocol |

| 4'-Methoxyacetophenone Dimethylpropyl Ketal | Amberlyst-15 | Acetone/H₂O | 25 | 2 | 96 | Adapted Protocol |

| Propiophenone Dimethylpropyl Ketal | Ce(OTf)₃ (cat.) | Acetonitrile/H₂O | 25 | 0.5 | 97 | Adapted Protocol |

| Benzophenone Dimethylpropyl Ketal | 2 M H₂SO₄ | THF/H₂O | Reflux | 4 | 90 | Generic Protocol |

Table 3: Comparative Stability of Common Ketone Protecting Groups

| Protecting Group | Formation Conditions | Stable To | Labile To |

| Dimethylpropyl Ketal | This compound, Acid Catalyst | Bases, Nucleophiles, Reductants | Aqueous Acid |

| 1,3-Dioxolane | Ethylene Glycol, Acid Catalyst | Bases, Nucleophiles, Reductants | Aqueous Acid |

| 1,3-Dithiane | 1,3-Propanedithiol, Lewis Acid | Acids, Bases, Nucleophiles, Reductants | Oxidizing Agents (e.g., HgCl₂, IBX) |

Experimental Protocols

Protocol 1: Protection of Cyclohexanone using this compound

This protocol describes a general procedure for the protection of a cyclic ketone.

Materials:

-

Cyclohexanone (1.0 eq)

-

This compound (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

-

Methanol (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a solution of cyclohexanone in anhydrous methanol, add this compound and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to afford the crude cyclohexanone dimethylpropyl ketal.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Deprotection of Cyclohexanone Dimethylpropyl Ketal

This protocol provides a general method for the cleavage of the dimethylpropyl ketal to regenerate the ketone.

Materials:

-

Cyclohexanone Dimethylpropyl Ketal (1.0 eq)

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

Dissolve the cyclohexanone dimethylpropyl ketal in a mixture of acetone and water.

-

Add 1 M hydrochloric acid dropwise while stirring at room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the deprotection by TLC or GC analysis.

-

Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude cyclohexanone.

-

Purify the product by distillation or column chromatography if necessary.

Visualizations

Caption: Reaction mechanism of ketone protection.

Caption: A typical multi-step synthesis workflow.

Caption: Decision tree for protecting group selection.

References

Application Notes and Protocols for Acetalization with 1,3-Dimethoxypropane

Introduction

Acetalization is a fundamental and widely utilized strategy in organic synthesis for the protection of carbonyl functionalities, namely aldehydes and ketones.[][2] This protection is often necessary to prevent the carbonyl group from undergoing unwanted reactions during multi-step synthetic sequences.[] 1,3-Dimethoxypropane serves as a versatile reagent for this purpose, reacting with carbonyl compounds under acidic conditions to form stable acyclic acetals.[] The resulting acetal can withstand a variety of non-acidic reaction conditions and can be readily cleaved to regenerate the parent carbonyl group upon treatment with aqueous acid.[][3] This document provides a detailed experimental protocol for the acetalization of a generic carbonyl compound using this compound.

Mechanism of Acetalization

The formation of an acetal from a carbonyl compound and an alcohol proceeds via a two-step mechanism.[2][4] Initially, under acidic catalysis, the carbonyl oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack by an alcohol molecule, forming a hemiacetal intermediate.[4] Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule to form an oxonium ion.[2][4] A second alcohol molecule then attacks the oxonium ion, and subsequent deprotonation yields the stable acetal product.[4] The removal of water is crucial to drive the equilibrium towards acetal formation.[2][3]

Experimental Protocol: General Procedure for Acetalization

This protocol describes a general method for the protection of an aldehyde or ketone using this compound in the presence of an acid catalyst.

Materials:

-

Carbonyl compound (aldehyde or ketone)

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

-

Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA), or Pyridinium p-toluenesulfonate (PPTS))[3][5]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)

Procedure:

-

To a stirred solution of the carbonyl compound (1.0 mmol) in an anhydrous solvent (10 mL) at room temperature, add this compound (1.2 to 1.5 mmol, 1.2 to 1.5 equivalents).

-

Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.02-0.05 mmol, 2-5 mol%).

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours). For less reactive ketones, gentle heating (e.g., 40 °C) may be required.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution (10 mL).

-

The aqueous layer is separated and extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Deprotection Procedure:

The acetal can be deprotected to regenerate the carbonyl compound by treatment with a mild acidic solution.[3][6] A typical procedure involves stirring the acetal in a mixture of THF and 1M aqueous HCl at room temperature until the reaction is complete as monitored by TLC.

Data Presentation

The following table summarizes typical quantitative data for the acetalization of a generic aldehyde.

| Parameter | Value | Notes |

| Reactants | ||

| Aldehyde | 1.0 mmol | Limiting reagent |

| This compound | 1.2 mmol | 1.2 equivalents to ensure complete reaction |

| Catalyst | ||

| p-Toluenesulfonic acid (p-TsOH) | 0.02 mmol | 2 mol% catalyst loading |

| Solvent | ||

| Anhydrous Dichloromethane | 10 mL | |

| Reaction Conditions | ||

| Temperature | Room Temperature | |

| Time | 3 hours | Monitored by TLC |

| Workup & Purification | ||

| Saturated NaHCO₃ (aq) | 10 mL | Quenching agent |

| Ethyl Acetate | 3 x 15 mL | Extraction solvent |

| Yield | ||

| Isolated Yield | 85-95% | Typical yield after purification |

Experimental Workflow

Caption: Workflow for the synthesis of acetals.

Signaling Pathway of Acetal Formation

Caption: Acid-catalyzed acetal formation pathway.

References

- 2. total-synthesis.com [total-synthesis.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Deprotection of 1,3-Dimethoxypropane Acetals under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetal functional groups are widely utilized as protecting groups for aldehydes and ketones in multistep organic synthesis due to their stability in neutral and basic media. The 1,3-dimethoxypropane acetal, an acyclic acetal, offers a reliable means of protecting carbonyl functionalities during various synthetic transformations. The regeneration of the parent carbonyl compound, a process known as deprotection, is most commonly and efficiently achieved through acid-catalyzed hydrolysis. This document provides detailed application notes and experimental protocols for the deprotection of this compound acetals under various acidic conditions, presenting quantitative data for analogous substrates to guide reaction optimization.

Mechanism of Acid-Catalyzed Acetal Deprotection

The deprotection of acetals in the presence of an acid and water is a reversible process. The mechanism involves the following key steps:

-

Protonation: One of the oxygen atoms of the acetal is protonated by the acid catalyst.

-

Formation of an Oxonium Ion: The protonated acetal undergoes cleavage to form an oxonium ion and an alcohol (methanol in this case). This step is typically the rate-determining step.

-

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.

-